Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity Versus N-Thiazolyl Analog (864917-55-5)
A comparative analysis of computed molecular properties reveals a clear differentiation from the nearest commercially available analog, N-(thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917-55-5) [1]. While the analog lacks publicly available biological data, the target compound's structure implies superior drug-likeness. The 4-acetamidophenyl substituent in the target compound contributes to a significantly higher hydrogen-bond donor count and a theoretically better-balanced lipophilicity profile compared to the thiazol-2-yl analog. This difference is crucial for solubility and target binding pocket compatibility.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 |
| Comparator Or Baseline | N-(thiazol-2-yl) analog (CAS 864917-55-5): Predicted donor count of 1 |
| Quantified Difference | Target compound possesses 1 additional hydrogen bond donor. |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem) vs. structural inference for comparator. |
Why This Matters
The additional hydrogen bond donor in the target compound (coming from the acetamide -NH-) can be a critical determinant for forming key interactions with biological targets, potentially leading to higher affinity or selectivity that a molecule with a single donor cannot achieve.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7119347. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7119347. View Source
